2-Chloro-3-methylbutanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-4(2)5(6)3-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRUBOQSCAFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453705 | |
| Record name | 2-chloro-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53394-32-4 | |
| Record name | 2-chloro-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Methylbutanal
Established Chemical Synthesis Pathways
Conventional synthesis of 2-chloro-3-methylbutanal relies on well-established organic reactions that are scalable and utilize accessible starting materials.
The most direct method for synthesizing this compound involves the halogenation of its corresponding aldehyde precursor, 3-methylbutanal (B7770604). This process targets the alpha-carbon (the carbon atom adjacent to the carbonyl group).
Achieving regioselectivity is critical in the halogenation of aldehydes to ensure that the chlorine atom is introduced exclusively at the α-position. The α-chlorination of aldehydes can be effectively controlled through methods that proceed via an enamine or enolate intermediate. Enamine catalysis, for instance, provides a powerful strategy for the direct and selective α-functionalization of aldehydes. nih.gov This approach avoids issues of over-halogenation or reactions at other positions on the molecule.
A variety of chlorinating agents can be employed for the α-chlorination of aldehydes, each with distinct reactivity and handling characteristics. N-chlorosuccinimide (NCS) is a widely used reagent for this purpose due to its solid nature, ease of handling, and efficiency. sigmaaldrich.com It serves as an electrophilic chlorine source in radical reactions and various electrophilic additions. organic-chemistry.org The reaction between an aldehyde like 3-methylbutanal and NCS can be promoted by catalysts to afford the desired α-chloro aldehyde in high yield. nih.gov Other reagents, such as trichloromethanesulfonyl chloride, have also been demonstrated to be effective for the α-chlorination of aldehydes under mild conditions. acs.org
| Agent | Abbreviation | Typical Conditions | Reference |
|---|---|---|---|
| N-Chlorosuccinimide | NCS | Organocatalysis (e.g., proline derivatives), various organic solvents. | nih.govorganic-chemistry.org |
| Trichloromethanesulfonyl Chloride | - | Mild reaction conditions, facilitates simpler workup. | acs.org |
| Perchlorinated Quinone | - | Used with imidazolidinone catalysts in organocatalytic systems. | nih.gov |
| Hypervalent Iodine Reagents | - | Used in combination with Cinchona alkaloid catalysts. | nih.gov |
An alternative pathway to this compound begins with the industrial feedstock isobutene (isobutylene). Hydroformylation, or the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net
When isobutene is subjected to hydroformylation using a mixture of carbon monoxide and hydrogen (syngas) under high pressure and temperature with a suitable catalyst, it is converted into an aldehyde. osti.govgloballcadataaccess.org While rhodium-based catalysts are often used, cobalt catalyst systems are also effective for the hydroformylation of isobutylene. google.comgoogle.com This reaction yields 3-methylbutanal, which can then be isolated and subjected to the regioselective α-chlorination methods described previously to produce this compound. google.com This two-step sequence provides a route from a simple alkene to the target functionalized aldehyde.
Halogenation of Aldehyde Precursors
Enantioselective Synthesis Strategies
The presence of a stereocenter at the α-carbon makes this compound a chiral molecule. The development of enantioselective synthetic methods is crucial for accessing optically active forms of this compound, which are highly valuable as intermediates in the synthesis of complex molecules like pharmaceuticals. acs.orgnih.gov
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of aldehydes. organic-chemistry.org This strategy typically employs small chiral organic molecules, such as proline and its derivatives, to catalyze the reaction and control the stereochemical outcome. nih.gov
The general mechanism involves the reaction of the aldehyde precursor (3-methylbutanal) with a chiral secondary amine catalyst to form a nucleophilic chiral enamine intermediate. This enamine then reacts with an electrophilic chlorine source, such as NCS. The specific stereochemistry of the catalyst directs the approach of the chlorinating agent, resulting in the preferential formation of one enantiomer of the α-chloro aldehyde product. nih.govorganic-chemistry.org Research has shown that catalysts like (2R,5R)-diphenylpyrrolidine and various imidazolidinones are highly effective, achieving excellent yields and high enantiomeric excess (ee). nih.govnih.govorganic-chemistry.org
| Aldehyde Substrate | Catalyst | Chlorine Source | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 3-Methylbutanal | L-Proline amide | NCS | 99% | 92% | nih.gov |
| Propanal | (2R,5R)-diphenylpyrrolidine | NCS | 84% | 95% | nih.gov |
| 3-Phenylpropionaldehyde | Imidazolidinone derivative | Perchlorinated quinone | 86% | 97% | nih.gov |
| Various Aldehydes | Fluorous (S)-pyrrolidine-thiourea | NCS | Good | Good | nih.gov |
The synthetic utility of the resulting optically active this compound is significant, as it can be converted into other valuable chiral building blocks, such as α-chloro alcohols, esters, epoxides, and nonproteinogenic amino acids, often without any loss of optical purity. nih.govacs.org
Potential for Enzymatic Resolution and Biocatalytic Pathways
Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. For chiral molecules like this compound, enzymatic methods, particularly kinetic resolution, are of considerable interest. researchgate.netresearchgate.net Kinetic resolution involves an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the new product. researchgate.net
While direct enzymatic resolution of this compound is not extensively documented, the potential for this approach can be inferred from studies on structurally similar compounds. It has been reported that various alcohol dehydrogenases (ADHs) can convert α-substituted aldehydes through kinetic resolution to produce enantiomerically pure primary alcohols. researchgate.net For instance, a practical and scalable kinetic resolution has been developed for racemic 2-methylvaleraldehyde using an evolved ketoreductase (KRED) enzyme, which selectively reduces the (R)-enantiomer to the corresponding alcohol. researchgate.net
Furthermore, research into strictosidine (B192452) synthase variants, enzymes that perform Pictet-Spengler reactions, has shown that they can accept α-substituted aldehydes like 2-methylbutanal, albeit with low conversion rates initially. nih.gov This suggests that through directed evolution and enzyme engineering, biocatalysts could be developed to specifically and efficiently resolve racemic this compound or catalyze its asymmetric synthesis. researchgate.netresearchgate.net
Process Intensification and Green Chemistry Considerations in Synthesis
Modern chemical synthesis places a strong emphasis on process intensification and green chemistry principles, aiming for safer, more efficient, and sustainable manufacturing processes. rug.nl
Flow Chemistry Approaches and Microreactor Technology
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology in organic synthesis. numberanalytics.comresearchgate.net This approach is often implemented using microreactors—devices with internal channel dimensions on the sub-millimeter scale. elveflow.com
The use of microreactors offers numerous advantages that align with the principles of green chemistry. rug.nl Their high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hotspots, which is particularly beneficial for highly exothermic reactions. elveflow.comrsc.org This enhanced control often leads to higher yields, improved selectivity, and increased safety. rsc.org Furthermore, the small reactor volumes and continuous nature of the process minimize waste and allow for efficient, scalable production. numberanalytics.comresearchgate.net
While the synthesis of this compound in a microreactor has not been specifically detailed in the literature, the successful application of this technology to related processes highlights its potential. For example, a highly efficient continuous-flow synthesis of 2-chloro-2-methylbutane (B165293), an important organic intermediate, has been achieved using a micro-channel reactor. researchgate.netresearchgate.net This process demonstrated a significant reduction in reaction time compared to traditional batch methods. researchgate.net Given these advantages, the application of microreactor technology to the organocatalytic α-chlorination of 3-methylbutanal could offer a pathway to a more efficient, controlled, and scalable synthesis of this compound.
Reaction Chemistry and Transformational Applications of 2 Chloro 3 Methylbutanal
Reactivity of the Carbonyl Moiety
The aldehyde group in 2-chloro-3-methylbutanal is a primary site for chemical reactions, characterized by the electrophilic nature of the carbonyl carbon. This reactivity is central to numerous synthetic transformations.
Nucleophilic Addition Reactions to the Aldehyde Group
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. In the case of this compound, the presence of the adjacent chlorine atom can influence the reactivity of the aldehyde. A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
Prominent examples of nucleophilic addition reactions applicable to this compound include:
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to this compound would result in the formation of a secondary alcohol. For instance, the reaction with methylmagnesium bromide would yield 3-chloro-4-methyl-2-pentanol. The general applicability of Grignard reagents allows for the introduction of a wide range of alkyl, aryl, or vinyl groups. organic-chemistry.orgorganic-chemistry.org
Wittig Reaction: This reaction converts aldehydes and ketones into alkenes using a phosphorus ylide. wikipedia.orgwikipedia.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 1-chloro-2-methyl-1-butene. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than Wittig reagents. This reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.comconicet.gov.arresearchgate.net The reaction of this compound with a stabilized phosphonate ester, like triethyl phosphonoacetate, in the presence of a base, would lead to the formation of an α,β-unsaturated ester.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the aldehyde group forms a cyanohydrin, 2-chloro-1-hydroxy-3-methylbutane-1-carbonitrile. This reaction requires a basic catalyst to generate the cyanide nucleophile. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes
| Reaction Name | Nucleophile | Product with this compound (Illustrative) |
|---|---|---|
| Grignard Reaction | RMgX | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Horner-Wadsworth-Emmons | (RO)₂P(O)CH₂CO₂R' | α,β-Unsaturated Ester |
Oxidation and Reduction Pathways of the Aldehyde
The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.
Oxidation: Oxidation of this compound yields 2-chloro-3-methylbutanoic acid. Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant depends on the desired selectivity and tolerance of other functional groups in the molecule.
Reduction: The reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, 2-chloro-3-methylbutan-1-ol. A key reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which is a mild and selective reducing agent for aldehydes and ketones. Current time information in Bangalore, IN.tcichemicals.comalfa-chemistry.com A documented procedure for the synthesis of (R)-2-chloro-3-methylbutanal reports its subsequent reduction to (R)-2-chloro-3-methyl-butan-1-ol using NaBH₄ in methanol (B129727) to determine the enantiomeric excess and absolute configuration. google.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective. Current time information in Bangalore, IN.
Table 2: Synthesis and Reduction of (R)-2-chloro-3-methylbutanal
| Starting Material | Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 3-Methylbutanal (B7770604) | (L)-prolinamide, NCS, CH₂Cl₂ | (R)-2-chloro-3-methylbutanal | 85% | 80% | google.com |
Reactivity of the α-Chloro Substituent
The chlorine atom at the α-position to the carbonyl group is activated towards both substitution and elimination reactions due to the electron-withdrawing nature of the adjacent aldehyde.
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The α-chloro substituent can be displaced by a variety of nucleophiles. These reactions often proceed via an Sₙ2 mechanism. For example, reaction with sodium iodide can convert this compound into 2-iodo-3-methylbutanal. brainly.com Amines can also act as nucleophiles, leading to the formation of α-amino aldehydes, which are valuable synthetic intermediates. iitianacademy.com
A notable transformation of α-halo carbonyl compounds is the Favorskii rearrangement , which occurs in the presence of a base. wikipedia.orgmychemblog.com While typically associated with α-halo ketones, this rearrangement can also occur with α-halo aldehydes. Treatment of this compound with a base like sodium hydroxide (B78521) could potentially lead to the formation of 3-methylbutanoic acid via a cyclopropanone (B1606653) intermediate. The use of an alkoxide base would yield the corresponding ester. wikipedia.orgmychemblog.com
Another important reaction is the Darzens condensation (or glycidic ester condensation), where an α-haloester reacts with an aldehyde or ketone in the presence of a base to form an α,β-epoxy ester. wikipedia.orgsciencemadness.org In a related process, this compound could react with an ester enolate to form a glycidic ester.
Elimination Reactions to Form Unsaturated Aldehydes
Treatment of this compound with a non-nucleophilic base can promote an elimination reaction (dehydrohalogenation) to form an α,β-unsaturated aldehyde. The expected product would be 3-methyl-2-butenal. This reaction is a valuable method for introducing a carbon-carbon double bond in conjugation with the carbonyl group. The use of a sterically hindered base is often employed to favor elimination over substitution. oup.com The synthesis of 3-methyl-2-buten-1-al from 3-methyl-3-buten-1-al via isomerization is known, highlighting the utility of this unsaturated aldehyde. google.com
Derivatization and Extension Reactions
The dual functionality of this compound allows for various derivatization and chain extension reactions, expanding its synthetic utility.
Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), the aldehyde group can be derivatized. For instance, reaction with a derivatizing agent can improve the thermal stability and volatility of the compound. researchgate.net
Chain Extension Reactions: Several classic organic reactions can be employed to extend the carbon chain of this compound:
Reformatsky Reaction: This reaction involves the treatment of an α-haloester with zinc metal to form an organozinc reagent, which then adds to a carbonyl compound. wikipedia.orglibretexts.org While typically using α-haloesters, analogous reactions with α-haloaldehydes are conceivable. A Reformatsky-type reaction with this compound and an appropriate zinc reagent could lead to the formation of β-hydroxy aldehydes. SmI₂ has also been used to promote Reformatsky-type couplings with α-chloroketones. nih.gov
Corey-Fuchs Reaction: This two-step process converts an aldehyde into a terminal alkyne. organic-chemistry.orgwikipedia.orgtcichemicals.comalfa-chemistry.comresearchgate.net The first step involves the reaction of the aldehyde with a phosphine-dibromomethylene ylide to form a 1,1-dibromoalkene. Subsequent treatment with a strong base like n-butyllithium yields the terminal alkyne. Applying this to this compound would provide a route to 1-chloro-3-methyl-1-butyne.
Table 3: Illustrative Chain Extension Reactions
| Reaction Name | Key Reagents | Intermediate/Product Type |
|---|---|---|
| Reformatsky Reaction | Zn, α-haloester | β-Hydroxy ester |
| Corey-Fuchs Reaction | CBr₄, PPh₃; then n-BuLi | Terminal alkyne |
Carbon-Carbon Bond Formation (e.g., Aldol (B89426) Condensations, Wittig Reactions)
The presence of an aldehyde functional group suggests that this compound could participate in classic carbonyl addition reactions, including aldol condensations and Wittig reactions, which are fundamental methods for forming carbon-carbon bonds.
Aldol Condensations: The aldol reaction involves the addition of an enolate to an aldehyde or ketone. google.com.na While aldehydes like 2-methylbutanal can undergo self-condensation, the reactivity of this compound is more complex. stackexchange.com The chlorine atom at the alpha-position significantly influences the acidity of the alpha-hydrogen and the stability of the corresponding enolate. However, a detailed examination of peer-reviewed literature does not reveal specific, documented examples of this compound being successfully used in aldol condensation reactions.
Wittig Reactions: The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. openstax.org This reaction is broadly applicable for a wide range of substrates. vaia.comlibretexts.org Despite its potential as a carbonyl electrophile, specific instances of this compound participating in a Wittig reaction to yield a corresponding alkene are not prominently featured in available scientific research.
Heteroatom Functionalization
The electrophilic nature of this compound, possessing both a reactive aldehyde and an alkyl chloride moiety, makes it a candidate for reactions involving heteroatom nucleophiles. A notable example of this is its use in attempted N-alkylation and cyclization reactions.
In the synthetic exploration towards the marine natural product acremolin, this compound was selected as a key electrophile. nih.govacs.org The strategy involved a reaction with a 1-methylguanine (B1207432) derivative. The intended pathway was a condensation reaction to form a new heterocyclic ring system. nih.gov However, these attempts to react 1-methylguanine with this compound under various conditions (including different bases, acids, and catalysts) were unsuccessful, returning only the starting materials. acs.org This outcome was attributed to significant steric hindrance, which prevented the nucleophilic attack required for the desired transformation. acs.org
Applications in Complex Molecule Construction
Despite the limited scope of its documented reaction chemistry, this compound has been considered as a building block in the synthesis of complex molecular targets.
Intermediate in Natural Product Synthesis
The most significant documented application of this compound is its role as a potential intermediate in the total synthesis of acremolin. Originally misidentified as a 1H-azirine, acremolin was later correctly characterized as N2,3-Etheno-2'-isopropyl-1-methylguanine. nih.govacs.org
In a study aimed at synthesizing acremolin and its regioisomers, researchers explored this compound as an electrophilic partner for a protected 1-methylguanine nucleophile. nih.govacs.org The goal was to construct the substituted imidazo[2,1-b]purine core of the natural product. The table below summarizes the attempted reaction.
Table 1: Attempted Synthesis of Acremolin Regioisomer using this compound
| Reactants | Proposed Product | Conditions | Outcome | Reference |
|---|
The failure to form the desired product highlights the chemical challenges, primarily steric hindrance, associated with using this particular α-chloroaldehyde in this specific synthetic context. acs.org
Precursor for Pharmaceutical Intermediates
Alpha-halo aldehydes are valuable intermediates in organic synthesis due to their dual reactivity, often serving as precursors for various heterocyclic and functionalized molecules with potential pharmaceutical applications. While the related compound 2-Chloro-3-methylbutane is used as an intermediate in chemical synthesis, specific, documented instances of this compound being used as a direct precursor for the synthesis of pharmaceutical intermediates are not readily found in the surveyed scientific and patent literature. chegg.com
Mechanistic Investigations and Stereochemical Studies
Elucidation of Reaction Mechanisms
The reactivity of 2-Chloro-3-methylbutanal is primarily governed by the electrophilic nature of the carbonyl carbon and the presence of a chlorine atom on the adjacent chiral center. Mechanistic studies, while not extensively reported for this specific molecule, can be inferred from investigations of analogous α-chloro aldehydes. These studies are fundamental to predicting reaction outcomes and optimizing conditions for desired transformations.
Kinetic Studies of Key Transformations
Detailed kinetic studies on the transformations of this compound are not widely available in the current literature. However, kinetic analyses of reactions involving other aldehydes provide a framework for understanding the factors that influence the reaction rates of this compound. For instance, the rates of nucleophilic addition to aldehydes are known to be sensitive to steric and electronic effects.
In reactions of α-chloro aldehydes, the rate can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For example, in organocatalytic reactions, such as the fluorination of α-chloroaldehydes, kinetic resolution of the racemic starting material has been observed, indicating that the two enantiomers react at different rates. This differential reactivity is a key aspect of asymmetric synthesis.
General kinetic trends for aldehyde reactions can be summarized as follows:
| Reaction Type | Influencing Factors | Expected Trend for this compound |
| Nucleophilic Addition | Steric hindrance at the carbonyl carbon, electronics of the nucleophile | The isopropyl group may slightly hinder the approach of bulky nucleophiles. |
| α-Substitution | Acidity of the α-proton, nature of the electrophile | The chlorine atom increases the acidity of the α-proton, potentially accelerating enolate formation. |
| Organocatalyzed Reactions | Catalyst structure, reaction temperature | Enantioselective transformations are highly dependent on the chiral catalyst used. |
Identification of Transition States and Intermediates
The identification of transition states and intermediates is crucial for a complete understanding of a reaction mechanism. For reactions of this compound, these transient species can be investigated through a combination of experimental techniques and computational modeling.
In nucleophilic addition reactions to the carbonyl group, a tetrahedral intermediate is formed. youtube.com The stability of this intermediate and the corresponding transition state leading to it will dictate the reaction's feasibility and rate. For α-chloro aldehydes, the stereochemistry of the transition state is of particular interest as it determines the facial selectivity of the nucleophilic attack.
Computational studies, such as Density Functional Theory (DFT) calculations, have become powerful tools for elucidating reaction pathways. These methods can model the geometries and energies of reactants, transition states, and intermediates, providing insights that are often difficult to obtain experimentally. For instance, in the allylation and crotylation reactions of α-methyl-β-hydroxy aldehydes, semi-empirical calculations have been used to rationalize the stereochemical outcomes by comparing the activation energies of competing transition states. nih.gov Similar computational approaches could be applied to reactions of this compound to predict stereoselectivity and identify key intermediates.
Commonly proposed intermediates in reactions of α-chloro aldehydes include:
Tetrahedral Alkoxides: Formed during nucleophilic addition to the carbonyl group. youtube.com
Enolates/Enols: Generated by deprotonation of the α-carbon, facilitated by the electron-withdrawing chlorine atom.
Silicate (B1173343) Intermediates: In reactions involving silicon-based reagents, stable pentavalent silicate intermediates have been identified through NMR studies. nih.gov
Stereochemical Aspects of Reactions
The chiral center at the α-position of this compound makes it a valuable substrate for stereoselective synthesis. The ability to control and maintain the stereochemistry at this center during chemical transformations is of paramount importance.
Control and Maintenance of Chirality during Transformations
The control of stereochemistry in reactions involving chiral α-chloro aldehydes can be achieved through various strategies, including the use of chiral catalysts and auxiliaries, or by substrate control where the existing stereocenter dictates the stereochemical outcome of the reaction.
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. For example, the α-fluorination of racemic α-chloroaldehydes using a chiral organocatalyst can proceed with high enantioselectivity, demonstrating that the catalyst can effectively differentiate between the two enantiomers of the starting material. beilstein-journals.org This process often involves a kinetic resolution, where one enantiomer reacts faster than the other, leading to an enantioenriched product and unreacted starting material.
In nucleophilic additions to the carbonyl group of chiral α-substituted aldehydes, the stereochemical outcome is often predicted by models such as the Felkin-Anh and Cram chelation models. These models consider the steric and electronic interactions in the transition state to predict which diastereomer will be formed preferentially. For α-chloroaldehydes, unexpected 1,2-syn selectivity has been observed in Mukaiyama aldol (B89426) additions with sterically hindered nucleophiles, suggesting that existing models may need refinement for this class of compounds. diva-portal.org
Determination of Absolute Configuration of Products
Once a stereoselective reaction has been performed, it is essential to determine the absolute configuration of the resulting products. Several analytical techniques are available for this purpose.
X-ray Crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of atoms. purechemistry.org
Spectroscopic Methods are also widely used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomeric species that are distinguishable by NMR, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparison to known standards.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental VCD or ECD spectrum with spectra predicted by quantum chemical calculations (e.g., DFT), the absolute configuration can be unambiguously assigned. stackexchange.com
The following table summarizes common methods for determining the absolute configuration of chiral molecules:
| Method | Principle | Requirements |
| X-ray Crystallography | X-ray diffraction from a single crystal | Crystalline solid |
| NMR Spectroscopy | Formation of diastereomers with a chiral auxiliary | Soluble compound, suitable chiral auxiliary |
| Circular Dichroism (CD/ECD) | Differential absorption of circularly polarized light | Chiral molecule with a chromophore |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared radiation | Chiral molecule |
Advanced Spectroscopic and Computational Characterization of 2 Chloro 3 Methylbutanal
Advanced Spectroscopic Techniques for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for confirming the carbon-hydrogen framework of a molecule. The spectrum of 2-Chloro-3-methylbutanal is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure.
The aldehydic proton is expected to appear furthest downfield (9-10 ppm) due to the strong deshielding effect of the carbonyl group. The proton on the carbon bearing the chlorine atom (the α-carbon) would likely resonate around 4-5 ppm. The remaining protons of the isopropyl group would appear further upfield. The integration of these signals would correspond to the number of protons in each environment, confirming the presence of one aldehydic proton, one α-proton, one β-proton, and six methyl protons. The purity of a sample can also be assessed by the presence of any extraneous peaks in the spectrum.
Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-H CO) | 9.5 - 9.7 | Doublet (d) | 1H |
| α-Proton (-H CCl) | 4.1 - 4.3 | Multiplet (m) | 1H |
| β-Proton (-H C(CH₃)₂) | 2.2 - 2.4 | Multiplet (m) | 1H |
| Methyl Protons (-CH₃) | 1.0 - 1.2 | Doublet (d) | 6H |
Note: Data is predictive and based on established chemical shift values for similar structural motifs.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by specific absorption bands that confirm the presence of the aldehyde and the carbon-chlorine bond.
A strong, sharp absorption peak is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aldehyde. Furthermore, the aldehydic C-H bond typically displays two weaker, but distinct, stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the chlorine atom is indicated by a C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aldehyde | ~2820 and ~2720 | Weak to Medium |
| C=O Stretch | Aldehyde | 1720 - 1740 | Strong |
| C-H Stretch | Alkyl | 2870 - 2960 | Medium to Strong |
| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium to Strong |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₅H₉ClO, corresponding to a monoisotopic mass of approximately 120.03 Da. nih.gov
Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic molecular ion peak cluster (M⁺ and M+2) at m/z 120 and m/z 122, respectively, with a 3:1 intensity ratio. docbrown.info The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would include the loss of a chlorine radical (Cl•) to yield a fragment at m/z 85, and the loss of an isopropyl group to give a fragment containing the chloro-aldehyde moiety.
Table 3: Predicted Major Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Notes |
| 120/122 | [C₅H₉ClO]⁺ | Molecular ion peak (M⁺/M+2) with ~3:1 intensity ratio |
| 85 | [C₅H₉O]⁺ | Loss of Cl• from the molecular ion |
| 77/79 | [C₂H₂ClO]⁺ | Loss of isopropyl radical •CH(CH₃)₂ |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Chromatographic Methods for Purity and Stereoisomeric Analysis
Chromatography is a set of laboratory techniques for the separation of mixtures. For a chiral compound like this compound, chromatographic methods are essential not only for determining chemical purity but also for separating and quantifying its stereoisomers.
Gas chromatography (GC) is a powerful tool for assessing the purity of volatile compounds. When coupled with a flame ionization detector (FID), GC can separate this compound from impurities based on differences in boiling points and interactions with the stationary phase of the GC column.
To determine the enantiomeric excess (ee), a specialized chiral stationary phase is required. gcms.czuni-muenchen.de These phases, often based on cyclodextrin (B1172386) derivatives, form transient diastereomeric complexes with the enantiomers of the analyte. uni-muenchen.deresearchgate.net These complexes have slightly different stabilities, leading to different retention times for the (R)- and (S)-enantiomers. uni-muenchen.de By integrating the peak areas of the two separated enantiomers, the enantiomeric excess of a sample can be accurately calculated. This technique is widely applied for the chiral analysis of volatile compounds, including aldehydes. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis and purification of this compound. For analytical purposes, normal-phase HPLC using a silica-based column could be employed to separate the compound from non-polar or more polar impurities.
For the separation of enantiomers, chiral HPLC is an alternative to chiral GC. Chiral stationary phases (CSPs) based on polysaccharides or other chiral selectors can be used to resolve the (R)- and (S)-enantiomers. Furthermore, HPLC can be scaled up for preparative separations, allowing for the isolation of larger quantities of the pure compound or individual enantiomers for further study.
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to understand molecular structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are standard methods for gaining insights that complement experimental data. However, the application of these methods to this compound has not been extensively reported.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.
For this compound, specific DFT studies are not found in the current body of scientific literature. Typically, such a study would involve:
Geometry Optimization: Determining the lowest energy three-dimensional arrangement of the atoms.
Conformational Analysis: Identifying different stable conformers (spatial arrangements of atoms that can be interconverted by rotation about single bonds) and their relative energies. The rotation around the C2-C3 bond would be a key factor in its conformational isomerism.
Electronic Property Calculation: Analysis of frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity, and the generation of molecular electrostatic potential (MEP) maps to visualize charge distributions and predict sites for electrophilic and nucleophilic attack.
While studies on similar, yet more complex, molecules like 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one have utilized DFT to correlate experimental and theoretical spectroscopic data, no such analysis has been published for this compound itself.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe the conformational changes of a molecule over time in a simulated environment (e.g., in a solvent).
There are no specific molecular dynamics simulation studies reported for this compound. An MD study would provide valuable information on:
Conformational Landscape: How the molecule explores different shapes and the transitions between them in solution.
Solvent Effects: The influence of the surrounding solvent on the conformational preferences and stability of the molecule.
Dynamical Properties: Time-dependent behavior that is not captured by static quantum chemical calculations.
Prediction of Spectroscopic Properties and Reaction Pathways
A significant application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the interpretation of experimental results. Furthermore, computational methods can elucidate potential reaction mechanisms.
For this compound, there is a lack of published computational studies predicting its spectroscopic properties or exploring its reaction pathways. Such a study would typically involve:
NMR Spectra Prediction: Calculating nuclear magnetic shielding constants to predict ¹H and ¹³C NMR chemical shifts.
IR Spectra Prediction: Computing vibrational frequencies to predict the infrared spectrum, which corresponds to the molecule's vibrational modes.
Reaction Pathway Analysis: Modeling transition states and calculating activation energies to understand the mechanisms of reactions the aldehyde might undergo, such as nucleophilic addition to the carbonyl group or elimination reactions. While reactivity studies exist for isomers like 3,3-dimethylbutanal, which explore degradation pathways with atmospheric oxidants, similar computational analyses for this compound are absent.
Future Research Directions and Emerging Paradigms for 2 Chloro 3 Methylbutanal
Development of Highly Stereoselective and Efficient Catalytic Systems
The synthesis of enantiomerically pure α-chloro aldehydes is of significant interest due to their role as valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Future research will heavily focus on the development of more advanced catalytic systems that offer high stereoselectivity, efficiency, and broad substrate scope.
Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of aldehydes. organic-chemistry.orgorganic-chemistry.org Building on foundational work with proline and its derivatives, researchers are expected to design and synthesize novel, more complex organocatalysts. The aim is to achieve near-perfect enantioselectivity (high enantiomeric excess, or ee) for a wider range of aldehyde substrates under milder conditions. For instance, the use of bifunctional organocatalysts, which can activate both the aldehyde and the chlorine source simultaneously, represents a promising avenue. organic-chemistry.org
Key research objectives in this area include:
Novel Catalyst Design: Developing new generations of chiral amines, phosphines, and N-heterocyclic carbenes (NHCs) as catalysts.
Immobilization and Reusability: Anchoring highly efficient catalysts onto solid supports or employing techniques like fluorous solid-phase extraction to facilitate catalyst recovery and reuse, thereby improving process sustainability. organic-chemistry.org
Understanding Reaction Mechanisms: Utilizing advanced spectroscopic and computational methods to gain deeper insights into the catalytic cycle and the origins of stereoselectivity, which will guide the rational design of better catalysts.
| Catalyst System | Chlorine Source | Typical Aldehyde Substrate | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| L-proline amide / (2R,5R)-diphenylpyrrolidine | N-Chlorosuccinimide (NCS) | Various aliphatic aldehydes | High | organic-chemistry.org |
| Enamine Catalysis (e.g., MacMillan catalyst) | Perchlorinated quinone | Octanal | 92% | organic-chemistry.org |
| (S)-pyrrolidine-thiourea bifunctional organocatalyst | N-Chlorosuccinimide (NCS) | Various aldehydes | Good | organic-chemistry.org |
Exploration of Novel Synthetic Pathways and Methodologies
Beyond catalytic asymmetric chlorination, future research will explore entirely new synthetic routes to 2-Chloro-3-methylbutanal and its analogs. A significant trend is the move towards continuous-flow microreactor technology. This approach offers enhanced safety, better temperature control, and improved reaction efficiency compared to traditional batch processes, which is particularly relevant when dealing with potentially hazardous reagents or exothermic reactions. The successful application of microreactors for the synthesis of related compounds like 2-chloro-2-methylbutane (B165293) highlights the potential of this technology. researchgate.net
Other emerging methodologies include:
Photoredox Catalysis: Using light to drive the chlorination reaction under exceptionally mild conditions, potentially offering new selectivity profiles.
Electro-organic Synthesis: Employing electricity to generate reactive chlorine species in situ, avoiding the need to handle corrosive and toxic chlorinating agents.
Enzymatic Chlorination: Harnessing the exquisite selectivity of halogenase enzymes to perform chlorination reactions, representing an ultimate green chemistry approach.
Expansion of Synthetic Utility in Diverse Chemical Fields
As a chiral synthon, this compound is a gateway to a wide array of more complex molecules. Future research will focus on systematically expanding its applications in the synthesis of targets for medicinal chemistry, agrochemicals, and materials science. organic-chemistry.org The presence of both an aldehyde and a stereodefined chloride group allows for a variety of subsequent transformations.
Potential areas for expansion include:
Synthesis of Chiral Epoxides: Reaction with a base can lead to the formation of chiral epoxides, which are themselves highly valuable synthetic intermediates.
Formation of Amino Alcohols: Nucleophilic substitution of the chloride followed by reduction of the aldehyde can generate chiral amino alcohols, a common motif in many pharmaceutical agents.
Carbon-Carbon Bond Formation: The aldehyde can serve as a handle for various C-C bond-forming reactions (e.g., aldol (B89426), Wittig, Grignard), allowing for the construction of complex carbon skeletons while retaining the chiral center.
Application of Machine Learning and AI in Reaction Design and Prediction
Retrosynthesis Prediction: AI-driven platforms can analyze the structure of this compound and propose novel or more efficient synthetic routes by learning from vast reaction databases. engineering.org.cn
Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions—including catalyst, solvent, temperature, and reagents—to maximize yield and enantioselectivity. researchgate.netacs.org Neural networks trained on millions of reactions can suggest suitable conditions for arbitrary organic transformations. acs.org
Predicting Reaction Outcomes: By featurizing reactants and catalysts, ML algorithms can predict the outcome of a planned reaction, including potential side products and expected yields, thus saving significant experimental time and resources. chemeurope.comnih.govacs.org This predictive power allows chemists to prioritize experiments that are most likely to succeed. chemcopilot.comeurekalert.org
| AI/ML Application Area | Specific Task | Potential Benefit | Reference |
|---|---|---|---|
| Computer-Aided Synthesis Planning (CASP) | Proposing new retrosynthetic pathways | Discovery of more efficient or sustainable routes | engineering.org.cnbeilstein-journals.org |
| Reaction Condition Prediction | Recommending optimal catalyst, solvent, and temperature | Higher yields and stereoselectivity with fewer experiments | researchgate.netacs.org |
| Yield and Selectivity Prediction | Forecasting the outcome of a given reaction setup | Reduced experimental failures and resource waste | chemeurope.comacs.org |
Design of Sustainable and Environmentally Benign Synthetic Processes
Green chemistry principles are increasingly guiding synthetic research. Future efforts in the synthesis of this compound will prioritize sustainability. This involves a holistic approach to the entire synthetic process, from starting materials to final product purification.
Key strategies for developing greener processes include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.
Safer Reagents and Solvents: Replacing hazardous chlorinating agents like elemental chlorine with safer alternatives such as N-chlorosuccinimide (NCS). organic-chemistry.org The use of environmentally benign oxidants like hydrogen peroxide in catalytic systems is also a key direction. organic-chemistry.org
Solventless Reactions: Exploring mechanochemistry or solvent-free reaction conditions to drastically reduce the use of volatile organic compounds. researchgate.net
By embracing these future research directions, the scientific community can unlock the full potential of this compound as a valuable chemical intermediate while simultaneously advancing the core principles of modern, efficient, and sustainable chemical synthesis.
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-3-methylbutanal, and how can reaction conditions be optimized?
this compound can be synthesized via oxidation of 2-chloro-3-methylbutanol using pyridinium chlorochromate (PCC) or via Friedel-Crafts alkylation followed by halogenation. For instance, oxidation of analogous aldehydes (e.g., 2-(4-chlorophenyl)-3-methylbutanal) with KMnO₄ in acidic conditions yields carboxylic acids , suggesting similar oxidative pathways could apply. Optimization involves adjusting catalysts (e.g., H₂SO₄ concentration) and temperature to minimize side reactions like over-oxidation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR : ¹H NMR identifies aldehyde protons (~9-10 ppm) and chloro-methyl groups (~1.3-1.5 ppm for CH₃). ¹³C NMR confirms carbonyl (≈200 ppm) and chlorine-substituted carbons.
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch).
- GC-MS : Molecular ion peaks (e.g., m/z ≈ 120 for C₅H₉ClO) and fragmentation patterns validate purity and structure. Cross-referencing with databases like PubChem (as in 3-methoxy-3-methylbutanal studies ) ensures accuracy.
Q. What safety protocols are critical when handling this compound in the laboratory?
Chlorinated aldehydes require stringent precautions:
- PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure and inhalation (acute toxicity H302 ).
- Storage : At 0–6°C in airtight containers to prevent degradation (similar to bromochlorophenylboronic acid storage ).
- Disposal : Absorb spills with inert materials (e.g., diatomite) and dispose via licensed waste services, adhering to EPA guidelines .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic additions?
Mechanistic studies employ isotopic labeling (e.g., D₂O to track protonation sites) and computational tools (DFT calculations). For example, nucleophilic attack on the aldehyde group (as in Grignard reactions) can be modeled using retrosynthesis AI platforms . Kinetic studies (e.g., monitoring by HPLC) reveal rate dependencies on solvent polarity and steric effects from the chloro-methyl group.
Q. How should researchers address contradictions in reported spectroscopic data or synthetic yields?
Contradictions may arise from impurities (e.g., residual solvents) or isomerization. Validate results via:
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
Chiral catalysts (e.g., BINOL-phosphoric acids) or enzymatic resolution (lipases) can enhance enantioselectivity. For instance, L-Valinol derivatives (similar to 2-amino-3-methylbutanol hydrochloride ) act as chiral auxiliaries. Reaction monitoring via polarimetry or chiral GC ensures optical purity.
Q. How do computational methods aid in predicting the reactivity and stability of this compound?
Q. What are the dominant degradation pathways of this compound under varying environmental conditions?
Hydrolysis (pH-dependent) and photolysis studies in aqueous/organic matrices identify degradation products (e.g., chloroacetic acids). Accelerated stability testing (40°C/75% RH) and LC-MS/MS track breakdown kinetics, guided by EPA PAC criteria .
Q. How can byproducts from this compound synthesis be minimized or repurposed?
Byproducts like 2-chloro-3-methylbutanoic acid (from over-oxidation) are minimized using controlled stoichiometry of oxidizing agents . Alternatively, they can be repurposed as intermediates for esters or amides via esterification/amidation .
Q. What role does this compound play in multicomponent reactions (MCRs) for heterocyclic synthesis?
In Ugi or Passerini reactions, the aldehyde group reacts with amines/isocyanides to form pyrrolidinones or oxazoles. Mechanistic studies using ¹³C-labeled reagents and kinetic isotope effects (KIEs) clarify regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
